(3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone
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Description
(3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone is a chemical compound that has been gaining attention in the field of scientific research due to its potential therapeutic properties.
Scientific Research Applications
Mechanisms and Synthetic Applications
Photochemical Substitution Mechanisms : A study by Castellano et al. (1975) on the photochemical substitution of 6-membered ring monoazaaromatic compounds, including isoquinoline derivatives, highlights the mechanism in neutral and acidified methanol. This research contributes to understanding the fundamental photochemical behaviors of compounds related to the requested chemical (Castellano, Catteau, & Lablache-Combier, 1975).
Luminescent Complexes Synthesis : Shakirova et al. (2018) described the synthesis of luminescent Ir(III) complexes using diimine ligands based on aromatic systems similar to the requested compound. This work outlines the photophysical properties of these complexes, providing insight into the potential application of the compound in developing luminescent materials (Shakirova et al., 2018).
Intermediate for Organic Synthesis : Feng Ta (2013) developed a novel process for synthesizing 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, an important intermediate for organic synthesis, showcasing the compound's role in synthetic chemistry applications (Feng Ta, 2013).
Biological and Chemical Research
Butyrylcholinesterase Inhibitors : Jiang et al. (2019) discovered selective butyrylcholinesterase inhibitors from structural optimization of a similar derivative. Their research provided insights into designing compounds with potential therapeutic applications in neurodegenerative diseases (Jiang et al., 2019).
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(6-pyrrolidin-1-ylpyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c23-18(22-10-7-14-5-1-2-6-15(14)12-22)16-11-17(20-13-19-16)21-8-3-4-9-21/h1-2,5-6,11,13H,3-4,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIASAFSBARCNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone |
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